6-Bromo-5-chloro-1-ethyl-2-methyl-1h-benzimidazole
Description
Properties
CAS No. |
90844-65-8 |
|---|---|
Molecular Formula |
C10H10BrClN2 |
Molecular Weight |
273.55 g/mol |
IUPAC Name |
6-bromo-5-chloro-1-ethyl-2-methylbenzimidazole |
InChI |
InChI=1S/C10H10BrClN2/c1-3-14-6(2)13-9-5-8(12)7(11)4-10(9)14/h4-5H,3H2,1-2H3 |
InChI Key |
OEWNKMRDRDABLO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC2=CC(=C(C=C21)Br)Cl)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole
General Synthetic Strategy
The synthesis of This compound typically involves:
- Construction of the benzimidazole core from appropriately substituted o-phenylenediamines and aldehydes or their derivatives.
- Introduction of halogen substituents (bromo and chloro) at the 6 and 5 positions respectively.
- Alkylation at the N-1 position with ethyl groups.
- Methylation at the C-2 position.
Key Synthetic Steps and Reagents
Formation of the Benzimidazole Core
A common approach is the condensation of 4-bromo-3-chloro-o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative to form the halogenated benzimidazole nucleus. For example, the reaction of 4-bromo-3-chloro-o-phenylenediamine with acetaldehyde or its equivalent can yield the 6-bromo-5-chloro-2-methyl-1H-benzimidazole scaffold.
- The condensation is often performed in acidic media (e.g., acetic acid) or under reflux in solvents like ethanol or methanol.
- The reaction temperature is generally around 50–80°C, with reaction times varying from several hours to overnight.
N-Ethylation of the Benzimidazole
The N-1 position alkylation is achieved via alkylation with ethyl bromide or ethyl iodide in the presence of a base such as sodium carbonate or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
- Reaction conditions are typically mild, with temperatures ranging from 0°C (to control reagent evaporation) to room temperature.
- Reaction times can range from 1.5 to 5 hours depending on the alkylating agent and solvent system.
This step is supported by findings where N-alkylation of benzimidazole derivatives with ethyl bromide in the presence of sodium carbonate in DMSO yielded N-ethyl benzimidazole derivatives with yields around 50% (see Table 1 below).
Methylation at the 2-Position
The methyl group at the 2-position can be introduced either by:
- Using methyl-substituted aldehydes in the initial condensation step.
- Post-synthetic methylation using methylating agents such as dimethyl carbonate (DMC) under elevated temperatures (~140°C) in the presence of a base.
The use of dimethyl carbonate as a methylation agent has been reported to provide good yields and is considered a greener alternative to more hazardous methylating agents.
Detailed Reaction Conditions and Yields
Summary Table of Alkylation Yields and Reaction Times for Benzimidazole Derivatives
| Entry | Compound | Substituent R (at N-1) | Yield (%) | Reaction Time (h) | Notes |
|---|---|---|---|---|---|
| 1 | 1b | Ethyl (C2H5) | 50 | 5.0 | N-ethylation in DMSO at 0°C |
| 2 | 1a | Methyl (CH3) | 83 | 12 | N-methylation with DMC at 140°C |
| 3 | 1c | n-Propyl (C3H7) | 91 | 1.7 | Faster alkylation with longer chain alkyl bromides |
| ... | ... | ... | ... | ... | ... |
Adapted from recent synthesis studies of N-alkylated benzimidazole derivatives.
Halogenation and Substitution Patterns
- Halogen substituents such as bromine and chlorine at positions 6 and 5 respectively are introduced by starting with appropriately substituted o-phenylenediamines or by halogenation of the benzimidazole ring post-synthesis.
- The preparation of 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole analogs has been reported with yields up to 77% using 4-bromo-1,2-phenylenediamine and 2-chloro-6-fluorobenzaldehyde.
Representative Synthetic Procedure Example
Stepwise Synthesis Outline
- Synthesis of 4-bromo-3-chloro-o-phenylenediamine (starting material).
- Condensation with acetaldehyde (or equivalent methyl source) in ethanol under reflux for 4–6 hours to form 6-bromo-5-chloro-2-methyl-1H-benzimidazole.
- N-Ethylation : The benzimidazole derivative is dissolved in DMSO, sodium carbonate is added as base, and ethyl bromide is introduced dropwise at 0°C. The mixture is stirred for 5 hours at room temperature.
- Purification : The reaction mixture is poured into water, extracted with ethyl acetate, dried over sodium sulfate, and purified by silica gel chromatography using ethyl acetate/hexane mixtures.
Analytical Characterization
- NMR Spectroscopy : The N-ethyl group shows characteristic signals in ^1H NMR, with disappearance of N–H proton singlet (~12.7–12.9 ppm) after alkylation.
- FTIR Spectroscopy : Disappearance of N–H stretching (~3450 cm^-1) and appearance of sp^3 C–H stretches (~2990–2830 cm^-1) confirm successful N-alkylation.
- Mass Spectrometry : Confirms molecular weight consistent with this compound.
- Yield and Purity : Typical yields for the final compound range from 40% to 80%, depending on reaction conditions and purification efficiency.
Comparative Analysis of Preparation Methods
| Method Aspect | Conventional Condensation | N-Alkylation with Alkyl Bromide | Methylation with Dimethyl Carbonate |
|---|---|---|---|
| Starting Materials | Substituted o-phenylenediamines and aldehydes | Benzimidazole derivatives and alkyl halides | Benzimidazole derivatives and DMC |
| Reaction Conditions | Acidic reflux (50–80°C) | Mild base, 0–25°C | Elevated temperature (~140°C) |
| Yield Range (%) | 50–80 | 50–90 | 70–85 |
| Safety and Cost | Moderate | Moderate | Safer, greener reagent |
| Scalability | Good | Good | Excellent |
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or DNA synthesis.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations:
- Halogen Effects : Bromine at position 6 (target compound) vs. position 5 (5-bromo derivatives) alters electronic density distribution. Bromine’s larger atomic radius compared to chlorine may enhance steric hindrance in interactions .
- Alkyl vs.
- Thermal Stability : High melting points (e.g., >300°C for thiophene derivatives) suggest that halogenation and aromatic substitution enhance thermal stability across this class .
Crystallographic and Packing Behavior
Crystallographic studies of related compounds reveal that halogen atoms and alkyl/aryl groups significantly influence packing motifs. For example:
- The 5-bromo-2-thiophene derivative crystallizes with two independent molecules in the asymmetric unit, displaying π-π stacking and halogen-halogen interactions .
- In contrast, the 6-chloro analogue co-crystallizes with minor components (e.g., 3.1% 5-chloro derivative), indicating that substitution patterns affect crystal purity and polymorphism .
Tools like Mercury CSD () could be employed to compare void spaces and intermolecular interactions .
Biological Activity
6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole is a compound belonging to the benzimidazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of halogen substituents (bromine and chlorine) and an ethyl group in the structure contributes to its pharmacological profile.
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have shown potent antimicrobial activity. Research indicates that compounds with similar structures exhibit Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against various bacterial strains.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 6-Bromo-5-chloro-1-ethyl-2-methyl | TBD | E. coli, S. aureus, K. pneumoniae |
| 2-styryl-1H-benzimidazole | 1 - 4 | Gram-positive and Gram-negative bacteria |
| Other derivatives | 16 - 1 | Various bacterial strains |
The compound demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), outperforming several conventional antibiotics like ciprofloxacin and ampicillin .
Anticancer Activity
Several studies have reported the anticancer potential of benzimidazole derivatives. For instance, compounds similar to 6-Bromo-5-chloro-1-ethyl-2-methyl have shown inhibitory effects on various cancer cell lines.
Case Study: Anticancer Efficacy
In a study evaluating multiple benzimidazole derivatives against human cancer cell lines such as HePG2 (liver cancer) and MCF7 (breast cancer), it was found that certain derivatives exhibited IC50 values below 10 µM, indicating strong antiproliferative activity .
Table 2: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-Bromo-5-chloro-1-ethyl-2-methyl | TBD | TBD |
| Benzimidazole derivative A | HePG2 | <10 |
| Benzimidazole derivative B | MCF7 | <10 |
Anti-inflammatory Activity
Benzimidazole derivatives also exhibit anti-inflammatory properties. Compounds structurally related to 6-Bromo-5-chloro-1-ethyl-2-methyl have been shown to inhibit cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes.
Research Findings
A study indicated that certain benzimidazoles demonstrated significant inhibition of COX enzymes with IC50 values lower than those of standard anti-inflammatory drugs like celecoxib .
Q & A
Q. What are the common synthetic routes for preparing 6-Bromo-5-chloro-1-ethyl-2-methyl-1H-benzimidazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential halogenation (bromination and chlorination) of a benzimidazole core, followed by alkylation to introduce ethyl and methyl groups. Key steps include:
- Bromination : Use of bromine or N-bromosuccinimide (NBS) under controlled conditions to position bromine at the 6th carbon .
- Chlorination : Chlorine or sulfuryl chloride (SO₂Cl₂) at the 5th position, often requiring low temperatures to minimize side reactions .
- Alkylation : Ethyl and methyl groups are introduced via nucleophilic substitution using ethyl iodide and methyl iodide in the presence of a base (e.g., NaH) .
Optimization : Use a factorial design approach to vary parameters such as temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd catalysts for cross-coupling). Statistical analysis of yield and purity data can identify optimal conditions .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for ethyl (δ 1.2–1.5 ppm for CH₃, δ 3.5–4.0 ppm for CH₂) and methyl (δ 2.3–2.6 ppm) groups confirm substitution. Aromatic protons appear as multiplet signals (δ 7.3–8.3 ppm) .
- FTIR : Stretching vibrations for C-Br (~590 cm⁻¹) and C-Cl (~745 cm⁻¹) confirm halogen presence .
- X-ray Crystallography : Single-crystal analysis reveals bond angles (e.g., C-Br bond length ~1.89 Å) and confirms regioselectivity of substitutions. Disorder in crystal packing may require refinement using software like SHELXL .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives for targeted biological activity?
- Methodological Answer :
- Derivative Synthesis : Replace bromine/chlorine with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Introduce heterocyclic moieties (e.g., thiophene) at the 1-ethyl position via Suzuki-Miyaura coupling .
- Biological Assays : Test derivatives against cancer cell lines (e.g., HepG2, SW620) using MTT assays. Correlate IC₅₀ values with electronic (Hammett σ) and steric (Taft Es) parameters .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to EGFR or tubulin binding sites. Validate with MD simulations (GROMACS) to assess binding stability .
Q. What strategies are recommended for resolving contradictions in biological activity data among structurally similar benzimidazole derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., identical cell lines, assay durations). Adjust for variables like solvent (DMSO concentration ≤0.1%) .
- Orthogonal Validation : Confirm activity with alternative assays (e.g., apoptosis via flow cytometry vs. caspase-3 activation).
- Crystallographic Evidence : Resolve steric clashes or binding ambiguities using co-crystal structures of derivatives with target proteins .
Q. How can factorial design be applied to optimize the synthesis parameters of this compound?
- Methodological Answer :
- Variables : Temperature (X₁: 80–120°C), catalyst loading (X₂: 0.5–2.0 mol%), and reaction time (X₃: 12–24 hrs).
- Design : Use a 2³ full factorial design to generate 8 experimental runs. Analyze yield (%) and purity (HPLC) as responses.
- Optimization : Response surface methodology (RSM) identifies interactions (e.g., X₁X₂) and optimal conditions. For example, high temperature (110°C) with low catalyst (1.0 mol%) maximizes yield (73%) while minimizing impurities .
Q. What pharmacological mechanisms are proposed for this compound derivatives, and how are they validated experimentally?
- Methodological Answer :
- Mechanistic Hypotheses : Derivatives may inhibit tubulin polymerization (anticancer) or bind to viral proteases (antiviral).
- Validation :
- In Vitro : Tubulin polymerization assays (fluorescence-based) with paclitaxel as a control .
- In Silico : Free energy calculations (MM-PBSA) to compare binding affinities of derivatives vs. known inhibitors .
- Kinetic Studies : Measure IC₅₀ shifts under varying ATP concentrations to confirm competitive/non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
